molecular formula C23H18BrN3O3S B306430 2-(5-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)acetamide

2-(5-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)acetamide

Cat. No. B306430
M. Wt: 496.4 g/mol
InChI Key: MQSWGFWJRAAUFJ-MOSHPQCFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is commonly referred to as BPTES and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.

Mechanism of Action

BPTES works by inhibiting the activity of glutaminase, which is responsible for converting glutamine to glutamate. This process is critical for cancer cell metabolism, as glutamate is used for energy production and biosynthesis. By inhibiting glutaminase, BPTES disrupts this process and leads to a decrease in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
BPTES has been shown to have significant effects on cancer cell metabolism, leading to a decrease in cell growth and proliferation. However, it has also been shown to have potential effects on normal cells, such as the inhibition of T-cell proliferation. Further research is needed to fully understand the biochemical and physiological effects of BPTES.

Advantages and Limitations for Lab Experiments

One of the advantages of using BPTES in lab experiments is its specificity for glutaminase, which allows for targeted inhibition of this enzyme. However, BPTES also has limitations, such as its potential effects on normal cells and the need for further research to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for research on BPTES, including the development of more specific and potent inhibitors of glutaminase, the study of its potential applications in other areas such as infectious diseases, and the investigation of potential combination therapies with other anti-tumor agents. Further research is needed to fully understand the potential of BPTES and its applications in scientific research.

Synthesis Methods

The synthesis of BPTES involves the reaction of 4-bromobenzaldehyde with 1H-pyrrole-2-carboxylic acid, followed by the reaction with thiosemicarbazide and N-(4-methylphenyl)acetamide. The final product is obtained after purification and recrystallization.

Scientific Research Applications

BPTES has been studied for its potential applications in cancer research, specifically as a potential inhibitor of glutaminase. Glutaminase is an enzyme that plays a critical role in cancer cell metabolism, and its inhibition has been shown to have anti-tumor effects. BPTES has also been studied for its potential applications in other areas, such as neurodegenerative diseases and infectious diseases.

properties

Molecular Formula

C23H18BrN3O3S

Molecular Weight

496.4 g/mol

IUPAC Name

2-[(5Z)-5-[[1-(4-bromophenyl)pyrrol-2-yl]methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide

InChI

InChI=1S/C23H18BrN3O3S/c1-15-4-8-17(9-5-15)25-21(28)14-27-22(29)20(31-23(27)30)13-19-3-2-12-26(19)18-10-6-16(24)7-11-18/h2-13H,14H2,1H3,(H,25,28)/b20-13-

InChI Key

MQSWGFWJRAAUFJ-MOSHPQCFSA-N

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)CN2C(=O)/C(=C/C3=CC=CN3C4=CC=C(C=C4)Br)/SC2=O

SMILES

CC1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC3=CC=CN3C4=CC=C(C=C4)Br)SC2=O

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC3=CC=CN3C4=CC=C(C=C4)Br)SC2=O

Origin of Product

United States

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